tert-Butyl 2-(4-fluorophenyl)acrylate
Description
tert-Butyl 2-(4-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a 4-fluorophenyl substituent at the α-position of the acrylate backbone. The fluorophenyl group imparts moderate electron-withdrawing effects, influencing the compound’s reactivity in polymerization or Michael addition reactions. Such acrylates are frequently employed as intermediates in pharmaceuticals, agrochemicals, or functional materials due to their tunable electronic properties and steric bulk.
Properties
Molecular Formula |
C13H15FO2 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3 |
InChI Key |
LAQURSAVRQDYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Oxidation and Esterification Route Using Polymer-Supported TEMPO Catalyst
One significant method involves the oxidation of a precursor compound followed by esterification to obtain this compound. According to a patent (CN103502234A), the process uses a polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst to facilitate oxidation while suppressing excessive heating, thus improving reaction control and product purity.
- Dissolving the starting material, 2-(4R,6S)-6-methylol-2,2-dimethyl-1,3-dioxane-4-yl tert-butyl acetate, in a reaction solvent with a base.
- Adding a secondary oxidizer gradually to the mixture.
- Introducing polymer-supported TEMPO catalyst dropwise while stirring.
- Conducting the reaction preferably at low temperatures (-20 to -5 °C, optimally -15 to -5 °C).
- Isolating the product by common recovery methods and recrystallizing from normal heptane to achieve high purity (>97% by gas chromatography).
This method yields this compound as a solid compound with high purity and is efficient for producing intermediates such as those used in pitavastatin synthesis.
Synthesis via α-Arylsulfonyloxyacrylates and Pd-Catalyzed Suzuki Reactions
Another advanced synthetic approach involves the preparation of α-arylsulfonyloxyacrylates, which serve as electrophilic intermediates for the synthesis of α-substituted acrylates, including this compound derivatives.
- α-Ketoesters are reacted with p-fluorosulfonyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane at room temperature for 24 hours.
- The reaction mixture is quenched with water, and the organic layer is extracted and dried.
- The crude product is purified by silica gel column chromatography.
This method allows the introduction of the 4-fluorophenylsulfonyl group, which can subsequently undergo Pd-catalyzed Suzuki cross-coupling reactions to yield the desired this compound or related acrylate esters.
Analytical data for ethyl 2-(((4-fluorophenyl)sulfonyl)oxy)acrylate (a close analog) include:
| Parameter | Data |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 7.93–7.86 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 6.08 (d, J = 2.5 Hz, 1H), 5.57 (d, J = 2.5 Hz, 1H), 4.06 (q, J = 7.2 Hz, 2H), 1.12 (t, J = 7.2 Hz, 3H) |
| 13C NMR (126 MHz, CDCl3) | δ 165.7 (d, J = 258.3 Hz), 160.3, 142.8, 131.3 (d, J = 2.5 Hz), 131.2 (d, J = 10.1 Hz), 116.9, 116.2 (d, J = 22.7 Hz), 61.7, 13.5 |
| 19F NMR (471 MHz, CDCl3) | δ -102.16 |
| HRMS (ESI) [M+Na]+ | Calculated: 297.0209, Found: 297.0210 |
This approach is versatile and adaptable for various ester groups, including tert-butyl esters, by modifying the ester moiety in the starting materials.
Comparative Analysis of Preparation Methods
| Aspect | Polymer-Supported TEMPO Oxidation Method | α-Arylsulfonyloxyacrylates & Suzuki Reaction Method |
|---|---|---|
| Catalyst | Polymer-supported TEMPO | Palladium catalyst (for Suzuki coupling) |
| Reaction Conditions | Low temperature (-20 to -5 °C) | Room temperature for sulfonylation; Pd-catalysis for coupling |
| Purification | Recrystallization from heptane | Silica gel chromatography |
| Product State | Solid, high purity (>97%) | Liquid or solid depending on ester group |
| Scalability | Suitable for industrial scale | Suitable for lab scale and adaptable for scale-up |
| Application | Intermediate for pharmaceuticals (e.g., pitavastatin) | Synthesis of α-substituted acrylates with diverse functional groups |
Summary and Recommendations
The preparation of this compound can be effectively achieved through oxidation using polymer-supported TEMPO catalysts or via α-arylsulfonyloxyacrylate intermediates followed by Pd-catalyzed Suzuki reactions. The choice of method depends on the desired scale, purity requirements, and available resources.
- For high-purity solid products and industrial applications, the polymer-supported TEMPO oxidation method is recommended due to its controlled reaction conditions and efficient purification.
- For synthetic versatility and functional group diversity, the α-arylsulfonyloxyacrylate route combined with Suzuki coupling offers a powerful synthetic tool.
Both methods are well-documented in peer-reviewed literature and patents, ensuring reliability and reproducibility for research and industrial purposes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-fluorophenyl)acrylic acid.
Reduction: Formation of tert-butyl 2-(4-fluorophenyl)propanoate.
Substitution: Formation of substituted fluorophenyl acrylates.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-fluorophenyl)acrylate is used as a monomer in polymerization reactions to create specialty polymers with unique properties such as high hydrophobicity and thermal stability .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can participate in radical polymerization reactions, leading to the formation of polymer chains. The fluorophenyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl 2-(4-fluorophenyl)acrylate with structurally related acrylates and esters, emphasizing substituent effects, synthesis, and applications.
tert-Butyl 2-(Trifluoromethyl)acrylate (CAS 105935-24-8)
- Substituent : Trifluoromethyl (-CF₃) at the α-position.
- Molecular Formula : C₈H₁₁F₃O₂.
- Molecular Weight : 196.17 g/mol.
- Synthesis : Prepared via Pd-catalyzed cross-coupling of tert-butyl 2-(trifluoromethyl)acrylate with aryl halides (e.g., 4-iodobenzonitrile) using Ag₂CO₃ as a base .
- Key Differences :
- Applications: Serves as a monomer for fluorinated polymers or intermediates in organofluorine chemistry.
(E)-tert-Butyl 3-(4-formylphenyl)acrylate (CAS 144374-53-8)
- Substituent : 4-Formylphenyl (-C₆H₄CHO) at the β-position.
- Molecular Formula : C₁₄H₁₆O₃.
- Molecular Weight : 232.27 g/mol.
- Key Differences :
- Applications : Used as a versatile intermediate in synthesizing conjugated systems for optoelectronic materials.
tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-1,3-dioxan-4-yl)acetate
- Substituent : Multi-substituted pyrrole and dioxane moieties.
- Molecular Formula : C₄₀H₄₇FN₂O₅.
- Molecular Weight : 654.79 g/mol.
- Key Differences :
- Synthesis : Involves multi-step organic transformations, contrasting with simpler acrylate syntheses .
tert-Butyl (4-chloro-2-fluorophenyl)carbamate (CAS 1284243-44-2)
- Substituent : Chlorine and fluorine on the phenyl ring.
- Molecular Formula: C₁₁H₁₃ClFNO₂.
- Key Differences :
Data Table: Comparative Overview
*Molecular weight calculated based on formula C₁₃H₁₅FO₂.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 2-(4-fluorophenyl)acrylate, and how can reaction efficiency be optimized?
- Methodology : Start with esterification of 4-fluorophenylacrylic acid using tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Use spectroscopic techniques (NMR, FTIR) to confirm ester formation and purity .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodology :
- Purity : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection. Compare retention times against commercial standards (if available) .
- Structural Confirmation : Employ H and C NMR to identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, acrylate protons at 5.5–6.5 ppm). FTIR can confirm ester carbonyl (~1720 cm) and aromatic C-F stretches (~1220 cm) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Methodology : Cross-validate using complementary techniques:
- X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous bond lengths/angles (e.g., tert-butyl geometry, acrylate conformation) .
- Computational Modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (software: Gaussian, ORCA) to resolve ambiguities in stereoelectronic effects .
Q. How does the fluorophenyl moiety influence the compound’s reactivity in photochemical or catalytic reactions?
- Methodology :
- Photostability Studies : Expose the compound to UV-Vis light (e.g., 254–365 nm) and monitor degradation via GC-MS. Compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects .
- Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Fluorine’s meta-directing nature may alter regioselectivity; track using F NMR .
Q. What experimental designs are optimal for studying the compound’s stability under varying environmental conditions (e.g., humidity, temperature)?
- Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., tert-butyl ester cleavage) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf life. Monitor hydrolysis rates in buffered solutions (pH 1–10) to assess acid/base sensitivity .
Data Analysis and Interpretation
Q. How can researchers address discrepancies between theoretical and experimental molecular geometries?
- Methodology :
- Crystallographic Refinement : Compare DFT-optimized structures with X-ray data (e.g., bond angles, torsional strains). Adjust computational parameters (basis sets, solvation models) to improve agreement .
- Error Analysis : Quantify root-mean-square deviations (RMSD) for non-hydrogen atoms. Investigate crystal packing effects (e.g., van der Waals interactions) that DFT may not capture .
Advanced Applications
Q. What role does this compound play in designing photoactive polymers or coordination complexes?
- Methodology :
- Polymer Synthesis : Use the acrylate as a monomer in radical polymerization. Characterize polymer films via GPC (molecular weight) and UV-Vis (absorption maxima shifted by fluorophenyl conjugation) .
- Metal Coordination : Screen with transition metals (e.g., Pd, Cu) to form complexes. Analyze binding modes using X-ray absorption spectroscopy (XAS) or cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
